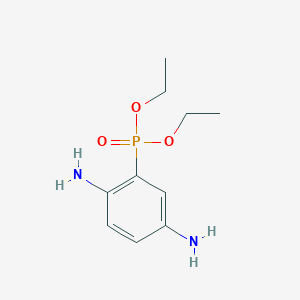
Diethyl (2,5-diaminophenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2,5-diaminophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H17N2O3P It is characterized by the presence of a phosphonate group attached to a 2,5-diaminophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,5-diaminophenyl)phosphonate typically involves the reaction of diethyl phosphite with 2,5-diaminophenyl derivatives. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another approach involves the use of palladium-catalyzed cross-coupling reactions with aryl and vinyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2,5-diaminophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids and other derivatives.
Reduction: Reduction reactions can yield phosphine oxides and related compounds.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride for chemoselective activation, palladium catalysts for cross-coupling reactions, and various chlorinating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl (2,5-diaminophenyl)phosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl (2,5-diaminophenyl)phosphonate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The phosphonate group enhances its stability and resistance to hydrolysis, making it effective in various biological and chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonates such as diethyl phosphonate, diethyl benzylphosphonate, and various amino-phosphonates .
Uniqueness
Diethyl (2,5-diaminophenyl)phosphonate is unique due to the presence of the 2,5-diaminophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other phosphonates and suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C10H17N2O3P |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
2-diethoxyphosphorylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H17N2O3P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4,11-12H2,1-2H3 |
Clave InChI |
GUNMIVBVCRQVLC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=CC(=C1)N)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B12291412.png)
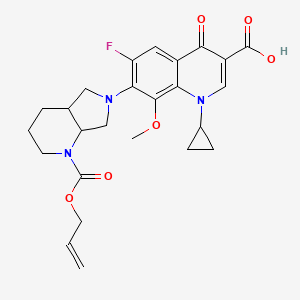
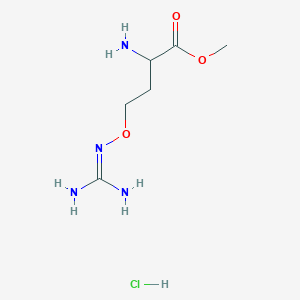
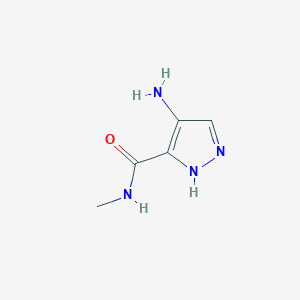

![7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride](/img/structure/B12291443.png)
![2-[4-(2-Tert-butylsulfonyl-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B12291446.png)
![N-[(3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-pyrrolidinyl]-acetamide](/img/structure/B12291448.png)
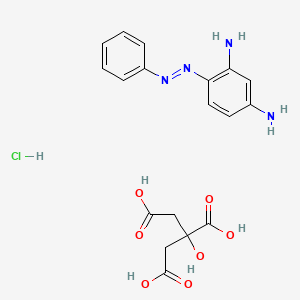
![2-amino-5-[[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl]-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12291460.png)

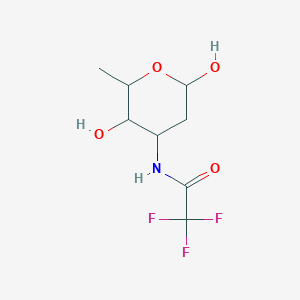
![9-[4-[3,4-Dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid](/img/structure/B12291476.png)
